N3-C3-NHS ester

Description

Contextualizing 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate within Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can proceed within a living system without interfering with or being influenced by the native biochemical processes. wikipedia.orgchempep.com This concept, for which Carolyn R. Bertozzi was a co-recipient of the 2022 Nobel Prize in Chemistry, has revolutionized the study of biomolecules in their natural settings. wikipedia.orgyoutube.com Reagents like 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate are central to this field, acting as molecular handles to introduce unique chemical functionality into biological systems. acs.org

The journey of bioorthogonal chemistry began with the need to perform selective chemical modifications in the complex milieu of a cell. nih.gov One of the pioneering bioorthogonal reactions was the Staudinger ligation, developed by Bertozzi's group in 2000. wikipedia.orgnih.gov This reaction, based on the classic Staudinger reaction, involved the coupling of an azide (B81097) with a specifically engineered triarylphosphine. nih.govnih.gov It was the first reaction to use completely abiotic functional groups for biological labeling. wikipedia.org

A significant leap forward came with the adaptation of the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, a reaction now famously known as "click chemistry". nih.gov While the initial copper(I)-catalyzed version (CuAAC) was highly efficient, the toxicity of the copper catalyst limited its use in living cells. wikipedia.orgsigmaaldrich.com This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC) or "copper-free click chemistry". wikipedia.orgchempep.com SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a toxic metal catalyst, making it truly suitable for in vivo applications. wikipedia.orgchempep.com These developments established the azide group as a premier bioorthogonal handle and paved the way for reagents like 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate.

For a chemical reaction to be considered bioorthogonal, it must meet several stringent criteria. wikipedia.orgacs.orgnih.gov These principles ensure that the reaction is both effective and non-disruptive to the biological system under investigation:

Selectivity: The reacting partners must be mutually and exclusively reactive, ignoring the vast array of other functional groups present in a biological environment, such as amines, thiols, and hydroxyls. wikipedia.orgnih.gov This is the core of chemoselectivity.

Biological Inertness: The functional groups themselves, and the resulting covalent bond, must be non-toxic and not interfere with the cell's natural biochemical pathways. wikipedia.orgnih.gov

Favorable Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures, pH, and in aqueous environments, often at very low reactant concentrations. nih.govnih.gov

Stability: Both the reactants and the product of the ligation must be stable in the biological context. acs.orgnih.gov

The azide group is an exemplary bioorthogonal functional group because it is virtually absent in most biological systems, small in size, and metabolically stable. wikipedia.org It reacts selectively with specific partners like phosphines or alkynes, fulfilling the key principles of bioorthogonality. nih.gov

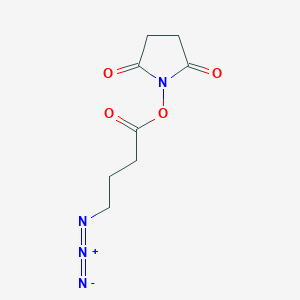

The power of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate lies in its two distinct functional groups: the azide and the N-Hydroxysuccinimide (NHS) ester.

Azide (-N₃) Functionality: The azide group serves as the bioorthogonal chemical reporter or "handle". wikipedia.orgsigmaaldrich.com It is exceptionally useful because it is small, stable, and does not participate in biological reactions, making it invisible to the cell's machinery until its specific reaction partner is introduced. wikipedia.orgacs.org It can undergo highly selective reactions like the Staudinger ligation or azide-alkyne cycloadditions, allowing it to be "clicked" to a probe molecule (e.g., a fluorescent dye or biotin) for detection or isolation. nih.govsigmaaldrich.com

N-Hydroxysuccinimide (NHS) Ester Functionality: The NHS ester is a highly efficient amine-reactive group. glenresearch.comthermofisher.com It reacts specifically with primary amines (-NH₂), which are readily available on biomolecules, most notably at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. thermofisher.comnih.gov This reaction forms a stable and robust amide bond, covalently attaching the azido-linker to the target protein or biomolecule. glenresearch.com The reaction is efficient in aqueous, non-nucleophilic buffers at a pH range of 7-9. glenresearch.com

This dual nature allows for a two-step labeling strategy: first, the NHS ester anchors the molecule to a protein via an amine group, and second, the exposed azide handle is available for a subsequent bioorthogonal reaction. acs.org

Significance in Modern Chemical Biology and Materials Science

The development of bifunctional reagents like 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate has had a profound impact on the ability of scientists to study and manipulate biological systems and to create functionalized materials.

The primary application of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate is in the selective labeling of biomolecules for study. nih.govnih.gov The process typically involves isolating a biomolecule of interest, such as a protein, and reacting it in vitro with the NHS ester end of the linker. This reaction covalently attaches the azidobutyrate moiety to the protein. The newly introduced azide group then serves as a versatile anchor point.

This "azide-tagged" protein can then be introduced into a more complex biological sample, such as a cell lysate or even a living cell (under specific conditions), and subsequently detected or purified using a probe equipped with a complementary alkyne or phosphine (B1218219) group. sigmaaldrich.com This strategy is fundamental to many modern proteomic techniques and allows for:

Fluorescence Imaging: Attaching a fluorescent dye to the azide handle to visualize the location and dynamics of the target protein within cells. nih.gov

Protein Enrichment: Linking biotin (B1667282) to the azide, which can then be captured by streptavidin-coated beads to isolate the protein and its binding partners from a complex mixture. nih.gov

Surface Immobilization: Attaching proteins to surfaces or nanomaterials that have been functionalized with alkynes, a key step in creating protein biochips and other functional materials. amerigoscientific.com

By providing a method to selectively tag and track biomolecules, 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate and similar reagents enable researchers to ask and answer complex biological questions. wikipedia.orgnih.gov Bioorthogonal labeling allows for the study of biomolecules in their native environments, which is crucial for understanding their true function. nih.gov

This approach helps to elucidate:

Protein-Protein Interactions: By isolating a tagged protein, researchers can identify which other proteins it was interacting with.

Post-Translational Modifications: This chemical tagging method complements genetic approaches (like GFP-tagging) and is especially powerful for studying non-proteinaceous biomolecules like glycans and lipids, or for tracking post-translational modifications that are not directly encoded by DNA. nih.govnih.gov

In Situ Assembly: Bioorthogonal reactions can be used to assemble more complex molecules or probes directly within a biological system, allowing for targeted activation or the study of enzyme activity in real-time. acs.org

The ability to introduce a non-native, yet non-interfering, chemical handle onto a biomolecule of interest has opened up new frontiers in understanding the intricate molecular machinery of life.

Advancements in Drug Delivery Systems and Theranostics

The unique chemical architecture of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate has positioned it as a critical linker in the design and synthesis of next-generation drug delivery systems and theranostic agents. Its utility lies in its ability to covalently link targeting moieties, therapeutic payloads, and imaging agents to various nanocarriers or directly to each other, thereby enhancing therapeutic efficacy and enabling simultaneous diagnosis and treatment.

The development of targeted drug delivery systems aims to increase the concentration of a therapeutic agent at the site of disease while minimizing off-target effects. nih.gov 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate plays a crucial role in this endeavor by facilitating the conjugation of targeting ligands, such as antibodies or peptides, to drug-loaded nanoparticles, liposomes, or the drug molecule itself.

For instance, in the construction of Antibody-Drug Conjugates (ADCs) , this linker is instrumental. creative-biolabs.comnih.govresearchgate.netnih.gov An antibody, which provides specificity for a tumor-associated antigen, can be modified with the NHS ester end of the linker. The newly introduced azide group can then be used to attach a potent cytotoxic drug that has been functionalized with a corresponding alkyne group via a click chemistry reaction. nih.govcreative-biolabs.com This modular approach allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio, which is a critical parameter for therapeutic efficacy. Research has shown that such precisely constructed ADCs can exhibit significant potency against cancer cells. nih.gov

The versatility of this linker extends to the surface modification of liposomes and other nanoparticles . nih.govspringernature.comresearchgate.net By incorporating lipids or polymers functionalized with primary amines into the nanoparticle structure, 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate can be used to coat the surface with azide groups. These azide-functionalized nanoparticles can then be conjugated with various molecules, such as polyethylene (B3416737) glycol (PEG) for improved circulation time, or targeting ligands for tissue-specific delivery. For example, click chemistry has been successfully employed to attach mannose ligands to the surface of liposomes, enabling targeted delivery to cells expressing mannose receptors. nih.gov

| Drug Delivery Application | Role of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate | Key Research Finding |

| Antibody-Drug Conjugates (ADCs) | Links the antibody to the cytotoxic payload through a stable amide bond and a click chemistry-compatible azide group. | Enables the synthesis of homogeneous ADCs with controlled drug-to-antibody ratios, leading to enhanced, HER2-specific cancer cell killing. nih.gov |

| Targeted Nanoparticles | Functionalizes the surface of nanoparticles (e.g., liposomes) with azide groups for subsequent conjugation of targeting ligands. | Facilitates the attachment of targeting moieties like mannose to liposomes, demonstrating the potential for receptor-mediated drug delivery. nih.gov |

| PEGylation | Introduces an azide handle on a biomolecule for the attachment of PEG chains via click chemistry. | The use of PEG linkers with azide functionalities can improve the pharmacokinetic profile and stability of biopharmaceuticals. |

Theranostics, the integration of diagnostic and therapeutic capabilities into a single agent, represents a paradigm shift in personalized medicine. nih.gov 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate is a key enabler in the synthesis of such multifunctional constructs. By using this linker, a single molecule or nanoparticle can be equipped with a targeting moiety, a therapeutic drug, and an imaging agent.

In one exemplary approach, a tumor-targeting molecule like biotin can be linked to a potent anticancer drug, such as a taxoid. nih.gov The resulting conjugate can be further modified using 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate to introduce an azide group. This azide then serves as an anchor point for the attachment of a chelating agent capable of capturing a radionuclide for diagnostic imaging, such as technetium-99m for SPECT or copper-64 for PET. nih.gov This creates a single chemical entity that can simultaneously deliver a therapeutic payload to the tumor and allow for its visualization within the body.

The development of such theranostic agents allows for the non-invasive monitoring of drug distribution and accumulation at the target site, providing valuable information for treatment planning and efficacy assessment. The chemoselective nature of the click chemistry reactions enabled by the azide group ensures that the attachment of the imaging agent does not interfere with the function of the targeting moiety or the therapeutic drug. nih.gov

| Theranostic Component | Function | Linkage enabled by 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate |

| Targeting Moiety (e.g., Biotin) | Directs the agent to the tumor site. | Can be part of the core structure to which the linker is attached. |

| Therapeutic Drug (e.g., Taxoid) | Exerts a cytotoxic effect on cancer cells. | Can be conjugated to the targeting moiety. |

| Imaging Agent (e.g., Radionuclide Chelator) | Allows for visualization via SPECT or PET. | Attached to the azide group introduced by the linker via click chemistry. |

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-azidobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4/c9-11-10-5-1-2-8(15)16-12-6(13)3-4-7(12)14/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYULROINNKAMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943858-70-6 | |

| Record name | 2,5-dioxopyrrolidin-1-yl 4-azidobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,5 Dioxopyrrolidin 1 Yl 4 Azidobutanoate

Precursor Synthesis and Purification Strategies

The generation of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate is a multi-step process that begins with the synthesis of its key precursor, 4-azidobutanoic acid, followed by an activation step.

4-Azidobutanoic acid is a heterobifunctional molecule containing both a terminal azide (B81097) group and a carboxylic acid, making it a valuable building block. broadpharm.com Its synthesis is commonly achieved through the nucleophilic substitution of a halo-substituted butyric acid with an azide salt.

A typical synthetic route starts from γ-butyrolactone. Ring-opening of γ-butyrolactone with hydrobromic acid and sulfuric acid yields 4-bromobutanoic acid. chemicalbook.com This reaction is generally performed under reflux for several hours. chemicalbook.com The resulting 4-bromobutanoic acid is then purified, often by extraction with an organic solvent like diethyl ether, followed by drying and concentration under reduced pressure. chemicalbook.com Further purification can be achieved by silica (B1680970) gel chromatography. chemicalbook.com

The purified 4-bromobutanoic acid then undergoes a nucleophilic substitution reaction with sodium azide (NaN₃). This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), where the bromide is displaced by the azide ion (N₃⁻) to form 4-azidobutanoic acid. nih.gov The final product is a colorless to light yellow liquid that can be purified through standard chromatographic techniques. sigmaaldrich.com

To render the carboxylic acid group of 4-azidobutanoic acid reactive towards primary amines, it is converted into an active ester. The most common method is activation with N-hydroxysuccinimide (NHS). nih.gov This reaction involves treating 4-azidobutanoic acid with NHS in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in an anhydrous organic solvent. nih.govthermofisher.com

The carbodiimide activates the carboxyl group of the acid, which is then attacked by the hydroxyl group of NHS to form the stable 2,5-dioxopyrrolidin-1-yl 4-azidobutanoate, releasing a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used). nih.gov

Purification Strategies The resulting NHS ester is a white to off-white solid. antibodies.com Purification is crucial to remove unreacted starting materials and the urea byproduct. nih.gov A common and effective method for purifying NHS esters is recrystallization. researchgate.netrsc.org The crude product is dissolved in a suitable hot solvent, such as isopropanol, and allowed to cool slowly to form pure crystals, which can then be isolated by filtration. researchgate.net The purity of the final product, 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate, is often assessed by ¹H NMR and HPLC. antibodies.com Due to their sensitivity to moisture, NHS esters must be stored in a dry, desiccated environment. thermofisher.comantibodies.comrsc.org

Reaction Kinetics and Optimization of NHS Ester Conjugation

The utility of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate lies in its ability to react efficiently with primary amines to form stable amide bonds. However, this reaction is in competition with hydrolysis, making an understanding of the reaction kinetics essential for optimizing conjugation procedures.

The conjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. thermofisher.comglenresearch.com The efficiency of this aminolysis reaction is highly dependent on several factors.

pH: The reaction is most efficient in the pH range of 7.2 to 8.5. thermofisher.com Below this range, the amine is protonated, reducing its nucleophilicity. Above this range, the rate of hydrolysis of the NHS ester increases significantly. thermofisher.com

Buffer: Non-nucleophilic buffers are required to avoid competing reactions. Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used. thermofisher.com Buffers containing primary amines, such as Tris, are incompatible as they will compete for reaction with the ester. glenresearch.com

Solvent: While the conjugation is typically performed in an aqueous buffer, the NHS ester itself may have limited water solubility. In such cases, it is first dissolved in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture. thermofisher.comglenresearch.com

Concentration: The relative concentrations of the NHS ester and the amine-containing molecule influence the reaction efficiency. Higher concentrations can lead to faster reaction rates. glenresearch.com To favor aminolysis over hydrolysis, especially with dilute protein solutions, increasing the concentration of the reactants is a viable strategy. glenresearch.com

Below is an interactive table summarizing the optimized conditions for amide bond formation.

| Parameter | Recommended Condition | Rationale |

| pH | 7.2 - 8.5 | Balances amine nucleophilicity with NHS ester stability. |

| Temperature | 4 °C to Room Temperature (25 °C) | Lower temperatures can reduce the rate of hydrolysis. |

| Buffer System | Phosphate, Borate, Carbonate, HEPES | These are non-nucleophilic and will not compete in the reaction. |

| Solvent | Aqueous buffer (with minimal DMSO or DMF if needed) | The primary reaction medium; organic solvents aid in dissolving the water-insoluble ester. |

| Reaction Time | 0.5 - 4 hours | Typically sufficient for completion, but can be extended. |

The primary competing reaction in aqueous media is the hydrolysis of the NHS ester, which converts the active ester back to the original carboxylic acid (4-azidobutanoic acid) and releases NHS. nih.govglenresearch.com This reaction pathway reduces the yield of the desired amide conjugate and is a critical consideration in experimental design. prepchem.com

The rate of hydrolysis is highly dependent on the pH of the solution. As the pH increases, the concentration of hydroxide (B78521) ions (OH⁻) increases, which act as nucleophiles that attack the ester, accelerating its degradation. thermofisher.com The stability of NHS esters in aqueous solution is often described by their half-life (t₁/₂), the time it takes for half of the ester to hydrolyze.

The following table provides data on the hydrolysis half-life of typical NHS esters at various pH values and temperatures, illustrating the critical nature of pH control.

| pH | Temperature | Half-life (t₁/₂) |

| 7.0 | 0 °C | 4 - 5 hours thermofisher.com |

| 8.0 | 25 °C | ~25 minutes |

| 8.5 | 25 °C | ~10 minutes |

| 8.6 | 4 °C | 10 minutes thermofisher.com |

| 9.0 | 25 °C | ~5 minutes |

While hydrolysis is a significant challenge, primary amines are generally better nucleophiles than water, meaning that the aminolysis reaction can still proceed efficiently if reaction conditions are optimized. glenresearch.com

To better understand and predict the outcome of conjugation reactions, computational models have been developed. These models aim to simulate the kinetics of both the desired amide bond formation and the competing hydrolysis. lumiprobe.com

One approach involves creating a finite element model to study the kinetics of amide bond formation, particularly within microfluidic systems. Such models couple the transport of reagents (by diffusion and convection) with the binding reactions on a surface, allowing for the optimization of parameters like reagent concentration, flow velocity, and channel geometry. lumiprobe.com

Other kinetic models have been developed to predict the level of protein modification under various conditions. apexbt.com For instance, a modified Michaelis-Menten equation has been applied to examine conjugation kinetics, where the initial rate constant is determined by the maximum reaction rate and the initial affinity between the amine and the linker. nih.gov These models can help in predicting the required reagent concentrations and reaction times to achieve a specific degree of labeling, while also providing insights into the factors that control site selectivity in protein modification. apexbt.comnih.gov By simulating the reaction scheme, these computational tools are invaluable for optimizing protocols, minimizing side reactions, and ensuring the efficient formation of the desired bioconjugate.

Azide Reactivity Profiles in Bioorthogonal Ligation Reactions

The azide functional group of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate serves as a versatile chemical handle for a variety of bioorthogonal ligation reactions. These reactions are characterized by their high selectivity and efficiency in complex biological environments, allowing for the covalent linkage of molecules without interfering with native biochemical processes. researchgate.netnih.gov The small size of the azide group is advantageous as it typically does not perturb the function of the biomolecules to which it is attached. nih.gov After the N-hydroxysuccinimide (NHS) ester end of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate reacts with a primary amine on a target molecule, the incorporated azido (B1232118) group is available for subsequent ligation. nih.gov The most prominent of these reactions are the copper-catalyzed and strain-promoted azide-alkyne cycloadditions, which form a stable triazole ring. youtube.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a set of reactions known for their reliability, broad scope, and simple conditions. rsc.orgrsc.org This reaction involves the cycloaddition between an azide and a terminal alkyne, mediated by a copper(I) catalyst, to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov The uncatalyzed version of this reaction, known as the Huisgen thermal cycloaddition, requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers, making it unsuitable for biological applications. nih.govnih.gov

The CuAAC reaction mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. rsc.org This catalytic process dramatically accelerates the reaction rate, allowing it to proceed smoothly at room temperature and in aqueous solutions, conditions compatible with biological systems. nih.gov The resulting triazole linkage is exceptionally stable, mimicking the properties of an amide bond. youtube.comnih.gov

Despite its utility, a significant limitation of CuAAC for applications in living systems is the cytotoxicity associated with the copper catalyst. acs.org To mitigate this, various ligands have been developed to stabilize the Cu(I) oxidation state, reduce cellular toxicity, and improve reaction kinetics. nih.govmssm.edu

| Feature | Description |

| Reactants | Azide (from 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate) and a terminal alkyne. |

| Catalyst | Copper(I) species, often generated in situ from CuSO₄ with a reducing agent or from a Cu(I) salt. rsc.orgchemrxiv.org |

| Product | A chemically and metabolically stable 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov |

| Key Advantage | High regioselectivity and efficiency under mild, aqueous conditions. rsc.org |

| Limitation | Potential cytotoxicity of the copper catalyst in living systems. acs.org |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

To address the cytotoxicity of CuAAC, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. This reaction eliminates the need for a metal catalyst by using a strained, cyclic alkyne. acs.orgmagtech.com.cn The driving force for the reaction is the high ring strain of the cyclooctyne (B158145), which is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole.

Several generations of cyclooctynes have been engineered to improve reaction kinetics and stability. Notable examples include:

DIBO (Dibenzocyclooctynol): Reacts rapidly with azides due to conformational strain. nih.govnih.gov

DIFO (Difluorinated Cyclooctyne): Features fluorine atoms that enhance the reaction rate. magtech.com.cn

BCN (Bicyclo[6.1.0]nonyne): Known for a good balance of high reactivity and small size. enamine.net

DBCO (Dibenzoazacyclooctyne): One of the most reactive cyclooctynes used in SPAAC. enamine.net

SPAAC has become a vital tool for labeling and imaging molecules in living cells and organisms due to its bioorthogonality and the absence of a toxic catalyst. magtech.com.cn The reaction proceeds with high selectivity and is inert to the vast majority of functional groups found in biological systems.

| Cyclooctyne Reagent | Key Features |

| OCT (Cyclooctyne) | The original strained alkyne, noted for its violent reaction with phenyl azide. acs.org |

| DIFO (Difluorinated cyclooctyne) | Rate enhancement achieved through electronic activation by fluorine atoms. magtech.com.cn |

| DIBO (4-Dibenzocyclooctynol) | Rate enhancement achieved through conformational strain from fused aromatic rings. nih.gov |

| BCN (Bicyclo[6.1.0]nonyne) | Offers a balance of high reactivity and compact structure. enamine.net |

| BARAC (Biarylazacyclooctynone) | High reactivity, enabling fast labeling. nih.gov |

Other Bioorthogonal Reactions Involving Azides

While azide-alkyne cycloadditions are the most widely used, the azide group can participate in other bioorthogonal transformations.

Staudinger Ligation: One of the first bioorthogonal reactions developed, the Staudinger ligation occurs between an azide and a specifically engineered triarylphosphine. acs.orgnih.gov The initial reaction forms an aza-ylide intermediate which then undergoes intramolecular rearrangement to produce a stable amide bond, releasing phosphine (B1218219) oxide as a byproduct. acs.org This reaction is highly selective and does not require a catalyst. nih.gov However, its applications can be limited by the relatively slow reaction kinetics and the potential for air oxidation of the phosphine reagents. acs.org

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction features exceptionally fast kinetics, often orders of magnitude faster than CuAAC or SPAAC. nih.gov It typically involves the cycloaddition of a 1,2,4,5-tetrazine (B1199680) with a strained alkene or alkyne. While not a direct reaction of the azide itself, azides can be used to synthesize or modify the dienophile component, integrating this powerful ligation method into azide-based labeling strategies. The reaction is notable for releasing nitrogen gas as its only byproduct. nih.gov

| Reaction | Partner Molecule | Product Linkage | Key Characteristics |

| Staudinger Ligation | Engineered Triarylphosphine | Amide | First bioorthogonal reaction; no catalyst required; relatively slow kinetics. acs.orgnih.gov |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine (with a strained alkene/alkyne) | Dihydropyridazine/Pyridazine | Extremely fast kinetics; releases N₂ gas as the only byproduct. nih.gov |

| Reaction with Phosphines | Triphenylphosphine | Aza-ylide (hydrolyzes to amine) | Forms the basis for the Staudinger ligation; intermediate is susceptible to hydrolysis. nih.gov |

Applications in Bioconjugation and Biomolecule Modification

Protein and Peptide Conjugation Strategies

The modification of proteins and peptides with 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate is a versatile strategy for introducing a bioorthogonal azide (B81097) handle. This handle can then be used to attach a wide variety of functionalities, including fluorescent dyes, biotin (B1667282) tags, or therapeutic agents.

The conjugation of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate to proteins can result in either site-specific modification or stochastic labeling, depending on the reaction conditions and the protein's characteristics.

Stochastic Labeling : Given that most proteins contain multiple lysine (B10760008) residues, reacting a protein with an NHS ester like 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate under standard conditions (typically pH 7-9) leads to the modification of several amine groups in a non-specific manner. nih.gov This results in a heterogeneous mixture of protein conjugates with varying degrees of labeling and at different positions. nih.gov While this approach is straightforward, the lack of control can be a significant drawback. nih.gov

Site-Specific Modification : Achieving site-specific or more controlled labeling is often desirable to produce a homogeneous product and preserve the protein's function. One common strategy to favor modification at the N-terminus is to perform the reaction at a lower pH (around 6.0-7.0). At this pH, the N-terminal α-amine is typically more nucleophilic than the ε-amines of lysine residues, allowing for a degree of selectivity. More advanced strategies can also be employed, such as a "one-pot" two-step reaction where the NHS ester is first converted to a more selective thioester that then reacts specifically with an N-terminal cysteine residue. nih.gov

Table 1: Comparison of Protein Labeling Strategies with 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate

| Feature | Stochastic Labeling | Site-Specific Modification |

| Primary Target Sites | Multiple lysine residues and N-terminus | Primarily the N-terminus or a specific engineered site |

| Reaction pH | Typically 7-9 | Typically 6.0-7.0 for N-terminal selectivity |

| Product Homogeneity | Heterogeneous mixture | Homogeneous or near-homogeneous product |

| Control over Labeling | Low | High |

| Potential Functional Impact | Higher risk of disrupting protein function | Lower risk of impacting protein function |

The primary application of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate in protein chemistry is to introduce an azide moiety as a bioorthogonal handle. This azide group is chemically inert to the functional groups typically found in proteins, allowing for a subsequent, highly specific reaction with a molecule containing a complementary alkyne group. nih.gov This two-step approach offers significant flexibility:

Installation of the Azide Handle : The protein is first reacted with 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate to attach the azide group to accessible amine residues.

Click Chemistry Ligation : The azide-modified protein is then reacted with an alkyne-containing molecule of interest (e.g., a fluorescent probe, a drug molecule, or a purification tag). This reaction, often a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient and specific, forming a stable triazole linkage.

This strategy allows for the modular and efficient labeling of proteins under mild, aqueous conditions, making it a powerful tool in chemical biology and proteomics. nih.gov

The method of conjugation can significantly impact the biological activity and function of the modified protein.

Stochastic Labeling : The random modification of multiple lysine residues can be detrimental. nih.gov If a lysine residue crucial for substrate binding, protein-protein interactions, or proper folding is modified, the protein's function can be partially or completely lost. For example, studies on the enzyme Dihydropyrimidine Dehydrogenase (DPYD) have shown that modification of a specific lysine residue (K497) could disrupt the protein's dimeric structure and affect its enzymatic function. nih.gov

Site-Specific Modification : By directing the modification to a specific, non-essential site, the native structure and function of the protein are more likely to be preserved. nih.gov This is a key advantage of site-specific labeling strategies, as they yield well-defined conjugates with retained bioactivity, which is particularly important for the development of protein therapeutics and diagnostics.

Nucleic Acid Modification and Labeling

Similar to proteins, 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate is a valuable reagent for the functionalization of nucleic acids, provided they contain a reactive primary amine group.

The standard approach for modifying DNA and RNA oligonucleotides with 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate involves a post-synthetic conjugation to an amino-modified oligonucleotide. nih.gov The introduction of azide-containing phosphoramidites directly into automated solid-phase synthesis is challenging due to the reactivity of the azide group with the phosphite (B83602) chemistry. nih.gov

The process typically involves:

Synthesis of an Amino-Modified Oligonucleotide : An oligonucleotide is synthesized with a primary amine group at a desired position. This is commonly achieved by incorporating a special phosphoramidite (B1245037) building block that carries a protected amine, which is then deprotected. This amine can be placed at the 5'-end, 3'-end, or at an internal position. glenresearch.com

Conjugation with 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate : The purified amino-modified oligonucleotide is then reacted with 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate in a suitable buffer (e.g., carbonate/bicarbonate buffer at pH 9). glenresearch.com The NHS ester reacts with the primary amine to form a stable amide bond, thereby attaching the 4-azidobutanoate linker. glenresearch.com

This method allows for the precise placement of an azide handle at virtually any position within a synthetic DNA or RNA strand. glenresearch.com

The introduction of an azide handle into oligonucleotides opens up a wide range of applications in the development of probes and sensors. The azide-modified oligonucleotide can be "clicked" to various reporter molecules, quenchers, or other functional moieties.

A prominent application is in the synthesis of advanced antisense oligonucleotides (ASOs). For instance, research has demonstrated the synthesis of ASO conjugates for active nuclear import. acs.org In this work, a 5'-amine modified ASO was functionalized using an azidoacetic acid-NHS ester to produce a 5'-azide ASO. acs.org This azide-modified oligonucleotide was then conjugated via copper-catalyzed click chemistry to a small molecule designed to facilitate nuclear import, thereby enhancing the therapeutic efficacy of the ASO. acs.org This exemplifies how 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate and similar reagents are instrumental in creating sophisticated nucleic acid-based tools for research and therapeutic applications.

Nanomaterials Functionalization

The surface properties of nanomaterials are a critical determinant of their interaction with biological systems. researchgate.net Modifying the surface of nanoparticles can enhance their stability, biocompatibility, and, most importantly, enable targeted delivery of therapeutic payloads. nih.govnih.gov 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate serves as a key linker molecule in this process, enabling a two-step conjugation strategy that is both efficient and highly specific.

The primary application of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate in this context is to introduce a "clickable" azide handle onto the surface of nanoparticles. This is typically achieved by reacting the NHS ester group of the compound with primary amine groups present on the nanoparticle surface. Many types of nanoparticles, including those made from polymers, silica (B1680970), or those coated with amine-containing shells, can be functionalized in this manner. researchgate.net

The reaction between the NHS ester and a primary amine forms a stable amide bond under mild conditions. lumiprobe.comnih.gov This initial step effectively coats the nanoparticle surface with azide groups, preparing it for subsequent modification via click chemistry. The azide group is highly stable and bioorthogonal, meaning it does not react with most functional groups found in biological systems, ensuring that the subsequent conjugation step is highly specific. mdpi.com

Once the nanoparticles are azide-functionalized, they can be conjugated with a wide array of molecules that have been tagged with a terminal alkyne. This is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of click chemistry. This reaction forms a stable triazole linkage, covalently attaching the desired ligand to the nanoparticle surface. mdpi.com This method has been used to attach targeting ligands such as peptides, antibodies, or small molecules to guide the nanoparticle to specific cells or tissues. lumiprobe.com

Table 1: Example Nanoparticles Functionalized Using Azide-NHS Ester Chemistry This table presents representative examples of nanoparticle types that can be functionalized using the principles of azide-NHS ester chemistry for subsequent bioconjugation.

| Nanoparticle Type | Core Material | Surface Group for NHS Ester Reaction | Potential Targeting Ligand (via Click Chemistry) |

| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Amine-terminated PEG | RGD Peptide |

| Silica Nanoparticles | Silicon Dioxide (SiO₂) | Aminopropyl groups | Folic Acid |

| Iron Oxide Nanoparticles | Magnetite (Fe₃O₄) | Amine-coated surface | Anti-HER2 Antibody Fragment |

| Gold Nanoparticles | Gold (Au) | Amine-thiol linker | Transferrin |

The functionalization of nanoparticles with 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate is a critical step in transforming them into sophisticated drug delivery vehicles. nih.gov These systems are designed to encapsulate or carry therapeutic agents, protecting them from degradation in the bloodstream and delivering them more effectively to the site of action. chemicalbook.comscielo.br

After surface modification, the nanoparticles can be loaded with a variety of drugs, from small molecule chemotherapeutics to larger biologic drugs. The method of drug loading depends on the nanoparticle's composition and the drug's properties. The true advantage of the surface functionalization becomes apparent in targeted drug delivery. By using click chemistry to attach specific targeting ligands to the azide-functionalized surface, the drug-loaded nanoparticle can be directed to diseased cells, such as cancer cells, while minimizing exposure to healthy tissues. nih.govnih.gov

For instance, a study on doxorubicin-loaded lipid nanoparticles (DOX-LNPs) demonstrated that targeted nanoparticles could achieve significantly higher tumor growth inhibition compared to the free drug. nih.gov While this study did not use the specific compound , the principle of targeted delivery leading to enhanced efficacy is a key driver for the use of functionalization agents like 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate. The ability to conjugate targeting moieties via the azide group allows for the creation of drug carriers that can recognize and bind to specific receptors overexpressed on tumor cells, leading to enhanced cellular uptake of the therapeutic payload. nih.gov

Table 2: Representative Data on Drug Loading and Release in Functionalized Nanoparticles This table provides illustrative data on drug loading and release characteristics for nanoparticle systems functionalized for targeted drug delivery. The values are representative of what can be achieved with such systems.

| Nanoparticle System | Drug | Drug Loading Content (% w/w) | Encapsulation Efficiency (%) | Release Profile Highlight |

| Azide-Folic Acid PLGA-PEG NP | Doxorubicin | ~5% | >90% | Sustained release over 72 hours |

| Azide-RGD Silica NP | Paclitaxel | ~8% | >85% | pH-sensitive release (faster at pH 5.5) |

| Azide-Antibody Liposomes | Camptothecin | ~3% | >95% | Triggered release in presence of specific enzymes |

The integration of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate into the design of drug delivery vehicles thus provides a versatile and robust platform for developing next-generation targeted therapeutics.

Advanced Applications and Research Directions

Development of Multimodal Bioconjugates

The ability to introduce an azide (B81097) handle onto biomolecules and surfaces via its NHS ester has made 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate a key component in the synthesis of multimodal bioconjugates. These sophisticated constructs combine multiple functionalities, such as targeting, imaging, and therapeutic moieties, into a single entity.

Integration with Imaging Modalities

The azide group of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate serves as a versatile anchor for the attachment of imaging agents through "click" chemistry. This bioorthogonal reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and specific conjugation of alkyne-modified fluorophores, chelating agents for radioisotopes, or contrast agents for magnetic resonance imaging (MRI) to a biomolecule of interest.

For instance, nanoparticles can be functionalized for imaging purposes using this linker. The process typically involves the reaction of an amine-modified nanoparticle with 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate to create an azide-decorated nanoparticle. Subsequently, an alkyne-bearing imaging agent, such as a fluorescent dye, can be "clicked" onto the nanoparticle surface. This strategy has been employed to create fluorescently labeled nanoparticles for cellular tracking and in vivo imaging. The use of near-infrared fluorophores is particularly advantageous for in vivo applications due to the reduced autofluorescence of tissues in this spectral region.

Table 1: Examples of Imaging Moieties Integrated via Azide-Alkyne Click Chemistry

| Imaging Modality | Example of Imaging Agent | Attachment Strategy |

|---|---|---|

| Fluorescence Imaging | Alkyne-modified fluorescein (B123965) or cyanine (B1664457) dyes | CuAAC with azide-functionalized biomolecules |

| Magnetic Resonance Imaging (MRI) | Alkyne-modified chelators for Gd(III) | CuAAC with azide-functionalized nanoparticles |

Strategies for Targeted Delivery Systems

In the realm of targeted drug delivery, 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate facilitates the construction of delivery vehicles that can specifically recognize and bind to target cells or tissues. nih.gov This is achieved by conjugating targeting ligands, such as antibodies, peptides, or small molecules, to the surface of a drug-loaded nanocarrier. european-coatings.com

A common strategy involves the initial modification of a nanocarrier (e.g., a liposome (B1194612) or polymeric nanoparticle) with the linker. The NHS ester group reacts with primary amines on the nanocarrier surface, presenting a dense layer of azide functionalities. In a subsequent step, an alkyne-modified targeting ligand is attached via click chemistry. This modular approach allows for the facile combination of various nanocarriers and targeting moieties to create a diverse library of targeted delivery systems. For example, peptides that target receptors overexpressed on cancer cells can be conjugated to doxorubicin-loaded nanoparticles to enhance their anti-tumor efficacy while minimizing off-target toxicity. lancs.ac.uk

Applications in Functional Materials and Polymer Science

The versatility of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate extends beyond bioconjugation into the realm of materials science, where it is used to engineer functional polymers and biomaterials with tailored properties.

Engineering of Responsive Biomaterials

Stimuli-responsive biomaterials, which undergo a change in their physical or chemical properties in response to a specific trigger, are of great interest for applications such as controlled drug release and tissue engineering. nih.gov While direct research on 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate in creating such materials is emerging, its functional groups are highly relevant to established strategies.

The azide group can be used to "click" stimuli-responsive moieties onto a polymer backbone that has been functionalized using the NHS ester. For example, a polymer with pendant amine groups can be reacted with the linker to introduce azide groups. These can then be conjugated with alkyne-modified, stimuli-responsive units, such as:

pH-sensitive groups: These can trigger the swelling or degradation of a hydrogel in the acidic microenvironment of a tumor.

Temperature-sensitive polymers: Polymers like poly(N-isopropylacrylamide) (PNIPAM) can be incorporated to create materials that undergo a phase transition at a specific temperature.

Light-cleavable linkers: Attachment of photocleavable groups allows for on-demand release of a payload upon irradiation with light of a specific wavelength. acs.org

Polymer Conjugation and Crosslinking

The dual reactivity of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate makes it an effective tool for polymer conjugation and the formation of crosslinked networks. A polymer with primary amine groups can be reacted with the linker to create an azide-functionalized polymer. This polymer can then be conjugated to another polymer that has been modified to contain a terminal alkyne, forming a block copolymer through a stable triazole linkage.

Furthermore, this linker can be used to create crosslinked hydrogels. For instance, a linear polymer with pendant amine groups can be treated with 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate to introduce azide functionalities. The subsequent addition of a small molecule crosslinker containing at least two alkyne groups will lead to the formation of a three-dimensional hydrogel network via click chemistry. The density of crosslinking, and thus the mechanical properties of the hydrogel, can be controlled by the degree of azide functionalization and the concentration of the alkyne crosslinker.

Expanding the Bioorthogonal Toolbox

The concept of bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.gov The azide group, being small, stable, and abiotic, is a cornerstone of the bioorthogonal toolbox. nih.gov 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate plays a crucial role by providing a straightforward method to introduce this key functional group into biomolecules.

The most prominent bioorthogonal reaction involving azides is the azide-alkyne cycloaddition. Initially, this reaction required a copper(I) catalyst (CuAAC), which, despite its efficiency, has limitations in living cells due to copper's cytotoxicity. This spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes that react with azides without the need for a metal catalyst. The development of new cyclooctyne (B158145) derivatives with improved reactivity and stability continues to expand the possibilities for in vivo chemistry.

Beyond cycloadditions, the Staudinger ligation, a reaction between an azide and a phosphine (B1218219), represents another important bioorthogonal transformation. nih.gov By providing a reliable means of introducing the azide handle, 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate enables researchers to leverage the full spectrum of azide-based bioorthogonal reactions for applications ranging from protein labeling and tracking to the in-situ assembly of therapeutic agents.

Table 2: Key Bioorthogonal Reactions Utilizing the Azide Moiety

| Reaction | Key Reactants | Catalyst/Conditions | Key Feature |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Copper(I) | High efficiency and specificity |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne | None (strain-promoted) | Biocompatible for live-cell applications |

Development of New Click Chemistry Partners

The azide group of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate serves as a versatile anchor for engaging in click chemistry reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction's biocompatibility, as it does not require a cytotoxic copper catalyst, has spurred the development of novel cyclooctyne partners designed for enhanced reactivity and functionality. magtech.com.cnresearchgate.net

Research has focused on modifying the cyclooctyne structure to increase the rate of the SPAAC reaction. magtech.com.cn The driving force for this reaction is the relief of ring strain in the cyclooctyne. magtech.com.cn Consequently, the rational design of new cyclooctynes is a key area of investigation. magtech.com.cn For instance, dibenzoazacyclooctyne (DBCO) is one of the most reactive cyclooctynes used in SPAAC. enamine.net A common strategy involves synthesizing DBCO derivatives with a carboxylic acid handle, which can then be conjugated to target molecules. enamine.net

Furthermore, 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate can be used to introduce an azide handle onto various molecules, effectively turning them into click chemistry partners. For example, after reacting the NHS ester with a primary amine on a biomolecule, the newly introduced azide can be reacted with a variety of functionalized cyclooctynes, such as those carrying fluorophores, biotin (B1667282), or drug molecules. enamine.net This modular approach allows for a "mix and match" strategy in creating complex bioconjugates.

Recent developments have also explored enhancing the cycloaddition rate through secondary interactions. For example, the reaction of cyclooct-2-yn-1-ol with 2-(azidophenyl)boronic acid showed accelerated kinetics due to the formation of a boronate ester group, which also controlled the regioselectivity of the reaction. rsc.org This suggests that future partners for azides introduced by 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate might incorporate functionalities that promote intramolecular catalysis.

| Cyclooctyne Partner | Key Feature | Application Note |

|---|---|---|

| Dibenzoazacyclooctyne (DBCO) | High reactivity in SPAAC | Often functionalized with a carboxylic acid for further conjugation. enamine.net |

| Exo-BCN-NHS carbonate | Balances high reactivity with compact size | A ready-to-use derivative of BCN-OH for direct use. enamine.net |

| 1-Fluorocyclooct-2-yne-1-carboxylic acid | Moderate reactivity with minimal structural impact | Useful when preserving the native structure of the biomolecule is critical. enamine.net |

| Cyclooctynes with secondary interaction sites | Accelerated reaction rates and controlled regioselectivity | Boronic acid functionalities can participate in the reaction to enhance performance. rsc.org |

Strategies for Improved Reaction Kinetics and Biocompatibility

For the NHS ester aminolysis, reaction conditions are critical. The reaction with primary amines is most efficient at a pH of 7.2 to 8.5. acs.org However, a competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH. acs.org The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. acs.org Therefore, for dilute protein solutions, a higher molar excess of the azido-NHS ester reagent may be required to achieve the desired level of labeling. nih.gov To ensure biocompatibility, buffers free of primary amines, such as phosphate-buffered saline (PBS), are essential to avoid competition with the intended target. nih.gov

On the azide side of the molecule, the kinetics of the SPAAC reaction are largely determined by the structure of the cyclooctyne partner. magtech.com.cn The development of highly strained cyclooctynes has significantly increased reaction rates, allowing for efficient labeling at low concentrations, which is crucial for in vivo applications. magtech.com.cn To further enhance biocompatibility, research has focused on developing copper-free click reactions, with SPAAC being the most prominent example. researchgate.net The avoidance of copper catalysts, which can be toxic to cells, is a major advantage for live-cell imaging and in vivo studies. researchgate.net

The linker itself, in this case, a butanoate chain, also plays a role. Hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) units, can improve the solubility and pharmacokinetic properties of the resulting bioconjugate. lumiprobe.com While 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate has a relatively short, hydrophobic linker, derivatives with PEG spacers are commercially available and offer improved properties for certain applications. scm.com

| Strategy | Objective | Key Consideration |

|---|---|---|

| pH Optimization (7.2-8.5) | Improve aminolysis efficiency | Balance amine reactivity with NHS ester hydrolysis. acs.org |

| Use of Amine-Free Buffers | Increase conjugation specificity | Avoids competition from buffer components. nih.gov |

| Development of Strained Cyclooctynes | Accelerate SPAAC kinetics | Enables rapid labeling at low, biocompatible concentrations. magtech.com.cn |

| Incorporation of Hydrophilic Linkers | Enhance biocompatibility and solubility | Improves the properties of the final bioconjugate. lumiprobe.com |

Computational and Theoretical Studies

Computational chemistry provides powerful tools to understand and predict the behavior of molecules like 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate at a molecular level.

Reaction Mechanism Elucidation and Prediction

Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of both the aminolysis and the cycloaddition reactions. For the azide-alkyne cycloaddition, computational models help to understand the factors that influence reaction barriers. nih.gov Activation-strain analysis can reveal that favorable orbital interactions in the transition state are often counterbalanced by steric repulsion. nih.gov These calculations can predict how modifications to the azide or alkyne will affect the reaction rate, guiding the design of new reagents. nih.gov For instance, DFT calculations have shown that the reaction between electron-deficient azides and strained cyclooctynes proceeds through an asynchronous, inverse-electron-demand pathway. nih.gov

Metadynamics simulations have been used to study the free energy landscape of the Huisgen cycloaddition, revealing that the reaction can proceed through either a concerted or a stepwise mechanism depending on the substituents. mst.edu While these studies may not have used 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate directly, the principles governing the reactivity of the azide group are transferable.

Structure-Reactivity Relationships

The relationship between the structure of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate and its reactivity is a key area of study. For the NHS ester, the reactivity is influenced by the nature of the carboxylic acid from which it is derived. A structure-reactivity study on the aminolysis of various N-succinimidyl benzoates showed that the reaction rates are sensitive to steric factors, which supports the formation of a crowded tetrahedral intermediate. nih.gov The electronic properties of the acyl group also play a role, with more electron-withdrawing groups generally leading to a more reactive ester.

Systematic studies on the reactivity of NHS esters have revealed that while they are highly reactive towards primary amines, side reactions with other nucleophilic amino acid residues like serine, threonine, and tyrosine can occur. The local environment, including pH and neighboring amino acids, can influence this reactivity. Computational studies can help to predict the likelihood of these off-target reactions, aiding in the design of more specific bioconjugation strategies.

Challenges and Future Perspectives in the Application of 2,5 Dioxopyrrolidin 1 Yl 4 Azidobutanoate

Overcoming Limitations in Bioconjugation Efficiency

A primary challenge in the use of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate, and N-hydroxysuccinimide (NHS) esters in general, is achieving high bioconjugation efficiency. This is largely influenced by the inherent reactivity of the NHS ester group in aqueous environments.

The rate of hydrolysis is significantly dependent on pH. lumiprobe.comnih.gov While the reaction with primary amines is most efficient at a slightly alkaline pH (typically 7.2-8.5), these conditions also accelerate the rate of hydrolysis. thermofisher.comlumiprobe.comcreative-proteomics.com For instance, the half-life of NHS esters can decrease from hours at pH 7 to mere minutes at pH 9. thermofisher.com This narrow window of optimal pH necessitates careful control of reaction conditions to maximize the yield of the desired conjugate. lumiprobe.comnih.gov

Several strategies are employed to mitigate the effects of hydrolysis:

pH Optimization: Conducting the reaction within the optimal pH range of 8.3-8.5 is crucial. lumiprobe.comlumiprobe.com Below this range, the amine groups are protonated and less nucleophilic, while above this range, hydrolysis becomes excessively rapid. lumiprobe.com

Solvent Choice: While many bioconjugation reactions are performed in aqueous buffers, the inclusion of aprotic polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can help to solubilize the NHS ester and may reduce the concentration of water available for hydrolysis. thermofisher.comlumiprobe.com However, care must be taken as these solvents can also impact the stability and function of the target biomolecule. researchgate.net

Reaction Time and Temperature: Reactions are often carried out for 0.5 to 4 hours at room temperature or 4°C. thermofisher.com Lower temperatures can slow the rate of hydrolysis, but may also decrease the rate of the desired aminolysis.

| Factor | Effect on Hydrolysis | Mitigation Strategy | Citation |

|---|---|---|---|

| pH | Rate increases significantly at higher pH (e.g., pH > 8.5) | Maintain optimal pH range of 7.2-8.5 | thermofisher.comlumiprobe.comcreative-proteomics.com |

| Temperature | Higher temperatures can increase hydrolysis rate | Perform reaction at room temperature or 4°C | thermofisher.com |

| Aqueous Environment | Water is the reactant for hydrolysis | Use of co-solvents like DMSO or DMF | thermofisher.comlumiprobe.com |

Achieving high-yield labeling becomes particularly challenging when working with low concentrations of target biomolecules. To drive the reaction forward and outcompete hydrolysis, a molar excess of the NHS ester reagent is often used. lumiprobe.com However, this can lead to issues with purification and potential off-target effects.

For labeling at low concentrations, optimizing the reaction volume and reagent concentrations is key. Keeping the reaction volume to a minimum can help to increase the effective concentration of the reactants. lumiprobe.com Additionally, precise control over the molar ratio of the NHS ester to the biomolecule is necessary to achieve the desired degree of labeling without introducing excessive heterogeneity. lumiprobe.com For instance, in protein labeling, the optimal biomolecule concentration is often in the range of 1-10 mg/mL. lumiprobe.com

Recent advancements have explored alternative strategies to improve labeling efficiency. One such approach involves the in situ conversion of the NHS ester to a more chemoselective thioester. This can be achieved by pre-incubating the NHS ester with a thiol-containing molecule like 2-mercaptoethanesulfonate (MESNa). nih.govnih.gov The resulting thioester can then react more specifically with an N-terminal cysteine on a protein, leading to higher yields and greater site-specificity. nih.govnih.gov

Addressing Heterogeneity in Labeling

A significant challenge with using 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate is the potential for heterogeneous labeling. The NHS ester group reacts primarily with the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of proteins. nih.govnih.gov Since proteins typically contain multiple lysine residues, this can result in a mixed population of molecules with varying numbers of attached linkers and at different positions. nih.govnih.gov This heterogeneity can complicate downstream analysis and may affect the biological activity of the labeled molecule. nih.gov

Enhancing the site-specificity of labeling is a key area of research. Several approaches are being explored:

pH Control: The reactivity of the α-amino group at the N-terminus can be preferentially targeted over the ε-amino groups of lysines by carefully controlling the pH. The pKa of the N-terminal α-amino group is generally lower (around 7.8-8.0) than that of the lysine ε-amino group (around 10.5). By performing the labeling reaction at a pH closer to the pKa of the N-terminus, it is possible to achieve more selective modification at this position.

Engineered Proteins: A powerful strategy involves protein engineering to introduce a unique reactive site. One method is to engineer a protein with a single, accessible N-terminal cysteine residue. nih.govnih.gov As mentioned previously, the NHS ester can be converted to a thioester in situ, which then selectively reacts with the N-terminal cysteine via native chemical ligation-like chemistry. nih.govnih.gov This "one-pot" method allows for the site-specific labeling of proteins with a wide variety of commercially available NHS esters. nih.gov

Alternative Chemistries: While the focus here is on the NHS ester functionality, it is worth noting that other chemistries are being developed to achieve site-specific labeling. These include methods targeting other amino acid residues or utilizing enzymatic approaches.

| Approach | Principle | Advantages | Citation |

|---|---|---|---|

| pH Control | Exploits the pKa difference between N-terminal α-amines and lysine ε-amines. | Simple to implement. | nih.gov |

| Engineered N-terminal Cysteine | Converts NHS ester to a thioester that specifically reacts with the N-terminal cysteine. | High site-specificity and yield. | nih.govnih.gov |

Expanding In Vivo Applications

The ultimate goal for many bioconjugation strategies is their application within living systems (in vivo). The use of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate in vivo presents a unique set of challenges related to the stability and potential toxicity of the molecule in a complex biological environment.

For in vivo applications, both the NHS ester and the azide (B81097) functional groups must be considered. The NHS ester is highly unlikely to remain intact in vivo due to the high concentration of water and various nucleophiles that would lead to its rapid hydrolysis or reaction. researchgate.netnih.gov Therefore, the bioconjugation step is typically performed ex vivo before introducing the azide-modified molecule into the biological system.

The primary considerations for in vivo use then shift to the stability and toxicity of the resulting azide-modified biomolecule and the azide group itself. Organic azides are generally considered to be bioorthogonal, meaning they are stable and non-reactive with most biological molecules. rsc.org However, the introduction of any chemical modification has the potential to alter the properties of the parent biomolecule, including its stability, biodistribution, and clearance.

Future perspectives in this area will likely focus on the development of next-generation linkers with enhanced stability and biocompatibility, as well as more sophisticated strategies for targeted delivery and activation of the azide functionality in vivo. rsc.orgacs.org

Advancements in Imaging and Therapeutic Efficacy

The unique architecture of 2,5-dioxopyrrolidin-1-yl 4-azidobutanoate, which combines a primary amine-reactive N-hydroxysuccinimide (NHS) ester with a bioorthogonal azide group, is instrumental in the development of advanced diagnostic and therapeutic agents. The NHS ester allows for covalent attachment to proteins, such as antibodies, while the azide group provides a handle for "clicking" on a payload, which could be an imaging agent or a cytotoxic drug.

In the realm of molecular imaging, this linker can be used to attach positron emission tomography (PET) isotopes or fluorescent dyes to targeting moieties like monoclonal antibodies (mAbs). This enables the visualization of biological processes and the tracking of the biodistribution of therapeutic agents in real-time. The stability of the triazole ring formed during the click reaction ensures that the imaging probe remains intact in vivo, providing clear and reliable imaging data.

Table 1: Research Findings on Linker-Mediated Therapeutic Efficacy

| Research Area | Finding | Implication for 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate |

| Antibody-Drug Conjugates (ADCs) | The linker chemistry significantly impacts the stability, efficacy, and toxicity profile of ADCs. mdpi.commdpi.com | The stable triazole linkage formed via the azide group can contribute to a better safety profile by minimizing premature drug release. |

| Bystander Effect | Some ADCs can kill neighboring antigen-negative tumor cells through the diffusion of the released payload, a phenomenon known as the bystander effect. mdpi.com | The design of the complete linker-drug conjugate, facilitated by the modular nature of click chemistry with this linker, can influence the bystander effect. |

| Drug-to-Antibody Ratio (DAR) | A controlled and optimal DAR is crucial for the therapeutic window of an ADC. nih.gov | The azide-alkyne cycloaddition reaction allows for precise control over the number of drug molecules attached to the antibody, enabling the production of homogenous ADCs with a defined DAR. |

Emerging Research Areas

The application of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate is expanding beyond conventional bioconjugation into more intricate and advanced scientific domains.

Integration with Advanced Biological Techniques

The bioorthogonal nature of the azide group makes 2,5-dioxopyrrolidin-1-yl 4-azidobutanoate an ideal candidate for integration with sophisticated biological methodologies. One such area is proximity labeling , a technique used to map protein-protein interactions within a living cell. nih.govnih.gov In a potential application, an antibody conjugated with this linker could be used to deliver an azide-modified enzyme to a specific subcellular location. Subsequent introduction of a biotin-alkyne probe would lead to the biotinylation of proteins in close proximity, which can then be identified by mass spectrometry. This approach would offer spatial and temporal control over the labeling process. nih.gov

Furthermore, the ability to attach this linker to various biomolecules opens up possibilities in the field of CRISPR-based genome editing . For instance, a Cas9 protein could be functionalized with this linker to allow for the attachment of other molecules, such as fluorescent tags for tracking or functional domains that can modulate gene expression at the target site.

Novel Material Design

The dual reactivity of 2,5-dioxopyrrolidin-1-yl 4-azidobutanoate is also being explored in the design of novel biomaterials, particularly in the field of hydrogels . mdpi.com Hydrogels are water-swollen polymer networks with a wide range of biomedical applications, including tissue engineering and drug delivery. mdpi.comresearchgate.net

This linker can be used to functionalize polymer backbones with azide groups. These azide-modified polymers can then be crosslinked with alkyne-containing molecules through click chemistry to form stable hydrogels. The NHS ester end of the linker can be used to immobilize proteins or peptides within the hydrogel matrix, providing bioactive cues for cells.

A particularly exciting avenue is the development of stimuli-responsive hydrogels . These "smart" materials can change their properties in response to specific environmental triggers such as pH, temperature, or the presence of certain enzymes. By incorporating cleavable moieties alongside 2,5-dioxopyrrolidin-1-yl 4-azidobutanoate in the hydrogel design, it is possible to create materials that release a therapeutic agent in a controlled manner when the specific stimulus is present. nih.gov

Table 2: Potential Applications in Novel Material Design

| Material Type | Role of 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate | Potential Application |

| Bioactive Hydrogels | Covalent attachment of azide groups to polymer chains for subsequent click-based crosslinking and immobilization of biomolecules via the NHS ester. | Scaffolds for tissue engineering that promote cell adhesion and growth. mdpi.com |

| Stimuli-Responsive Gels | As a component in a multi-functional linker system that includes a cleavable trigger, allowing for controlled degradation and drug release. | Targeted drug delivery systems that release their payload in response to the disease microenvironment. |

| Functionalized Surfaces | Modification of material surfaces with azide groups to allow for the subsequent attachment of various molecules through click chemistry. | Development of biosensors or biocompatible coatings for medical implants. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dioxopyrrolidin-1-yl 4-azidobutanoate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via activation of 4-azidobutanoic acid using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDC). Reaction conditions must maintain anhydrous environments to prevent hydrolysis of the NHS ester. Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.

- Key Considerations : Excess coupling agents can lead to byproducts; monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane). Yield optimization requires precise stoichiometry (1:1.2 molar ratio of acid to NHS) and temperature control (0–4°C during activation, room temperature for coupling) .

Q. How is 2,5-dioxopyrrolidin-1-yl 4-azidobutanoate characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR : -NMR (CDCl₃) shows peaks for the pyrrolidine-dione ring (δ 2.8–3.0 ppm, multiplet) and azidobutanoate chain (δ 1.6–1.8 ppm for CH₂, δ 3.3 ppm for CH₂-N₃).

- IR : Stretch at ~2100 cm⁻¹ confirms the azide group; ester carbonyl appears at ~1740 cm⁻¹.

- HPLC : Reverse-phase C18 column (ACN/water gradient) assesses purity (>98% for research-grade material).

- Validation : Compare spectral data with PubChem records (e.g., InChI key validation) .

Q. What are the stability profiles of this compound under different storage conditions?

- Stability Guidelines :

- Short-term : Store at –20°C in anhydrous DMSO or DMF (avoid aqueous buffers).

- Long-term : Lyophilized powder is stable for >6 months at –80°C under inert gas (argon).

- Decomposition Risks : Hydrolysis of the NHS ester occurs rapidly in basic conditions (pH >8) or with residual water. Azide groups may degrade under UV light .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed bioactivity and theoretical predictions for azide-containing conjugates?

- Case Study : If a conjugate exhibits lower reactivity than expected despite high purity (HPLC >99%), analyze for trace impurities (e.g., residual coupling agents) via LC-MS. Use MALDI-TOF to confirm molecular weight and assess unintended side reactions (e.g., azide reduction during synthesis). Computational modeling (DFT calculations for charge distribution) can predict reactivity discrepancies, as seen in analogous NHS-ester systems .

Q. What strategies optimize the coupling efficiency of 2,5-dioxopyrrolidin-1-yl 4-azidobutanoate in click chemistry applications?

- Optimization Steps :

- Catalyst Screening : Test Cu(I) catalysts (e.g., TBTA, BTTAA) for strain-promoted azide-alkyne cycloaddition (SPAAC).

- Solvent Effects : Use DMSO or t-BuOH/H₂O mixtures to enhance solubility and reaction kinetics.

- Kinetic Monitoring : Employ UV-Vis spectroscopy (azide decay at 260 nm) to track reaction progress.

Q. How does the steric environment of the azidobutanoate chain influence its reactivity in polymer-functionalization studies?

- Experimental Design : Synthesize analogs with varying chain lengths (e.g., 3-azidopropionate vs. 4-azidobutanoate) and compare reaction rates in polymer grafting. Use -NMR relaxation measurements to assess steric hindrance.

- Findings : Longer chains (C4) reduce steric clash in PEGylation reactions, improving conjugation efficiency by ~30% compared to shorter analogs .

Q. What computational tools are suitable for predicting the reactivity of 2,5-dioxopyrrolidin-1-yl 4-azidobutanoate in novel reaction systems?

- Tools :

- DFT Calculations : Gaussian or ORCA software to model transition states for azide-alkyne cycloaddition.

- Molecular Dynamics (MD) : Simulate solvation effects on NHS ester hydrolysis rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.